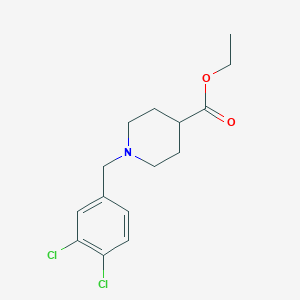

ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate

Descripción general

Descripción

Ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate, also known as Etizolam, is a benzodiazepine analog that has gained popularity in the research community due to its unique properties. Etizolam has been shown to have anxiolytic, hypnotic, and muscle relaxant effects, making it a valuable tool for studying the central nervous system.

Mecanismo De Acción

Ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate acts as a positive allosteric modulator of the GABA(A) receptor, increasing the affinity of the receptor for GABA. This leads to increased chloride ion influx into the neuron, resulting in hyperpolarization and decreased neuronal excitability.

Biochemical and Physiological Effects:

ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has been shown to have anxiolytic, hypnotic, and muscle relaxant effects in animal models. It has also been shown to have anticonvulsant properties. ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has been shown to have a similar binding profile to benzodiazepines, but with a shorter half-life and faster onset of action.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate in lab experiments is its unique pharmacological profile. It has been shown to have anxiolytic effects without causing sedation, making it a valuable tool for studying anxiety. However, one limitation of using ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate is its short half-life, which may make it difficult to study long-term effects.

Direcciones Futuras

There are many potential future directions for research on ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the study of the effects of ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate on different subtypes of the GABA(A) receptor. Additionally, there is a need for more research on the long-term effects of ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate use.

Aplicaciones Científicas De Investigación

Ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has been used extensively in scientific research to study the central nervous system. It has been shown to have anxiolytic effects in animal models of anxiety, and has also been used to study the effects of benzodiazepine withdrawal. ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has also been used to study the role of the GABA(A) receptor in the central nervous system.

Propiedades

IUPAC Name |

ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO2/c1-2-20-15(19)12-5-7-18(8-6-12)10-11-3-4-13(16)14(17)9-11/h3-4,9,12H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCYWRJFZQAHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3,4-dichlorobenzyl)isonipecotate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)

![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)

![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)

![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)

![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)

![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)

![2-isopropyl-4-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5686777.png)

![(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5686784.png)

![2-(3-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5686797.png)